(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Overview
Description
(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO4S2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and Medicinal Importance
Thiazine derivatives, including compounds like (S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, are recognized for their significant pharmacological potential. Research highlights the synthesis of thiazine derivatives through green methods, emphasizing their biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties. These compounds are considered promising for further medicinal exploration due to their diverse pharmacological profiles (Badshah & Naeem, 2016).
Broad Spectrum Pharmacological Profiles
The thiazine scaffold is integral to the development of compounds with extensive pharmacological activities, including anti-proliferative, anti-bacterial, antipsychotic, and anti-inflammatory effects. This versatility makes thiazine derivatives valuable in the synthesis of medicinally active agents, providing new avenues for drug design and therapeutic applications (Choudhary, Silakari, & Singh, 2018).
Polymer-Supported Syntheses of Heterocycles
Innovative approaches to synthesizing heterocycles bearing thiazine scaffolds using solid-phase synthesis (SPS) have been explored. These methods facilitate the creation of diverse compounds with various functionalizations, contributing to the expanding field of heterocyclic chemistry and offering new possibilities for drug development (Králová, Ručilová, & Soural, 2018).
Synthetic Strategies and Applications
Research on synthetic strategies for benzothiazines highlights their potential in various industrial applications, including as herbicides. The structural similarity of benzothiazines to phenothiazine drugs underlines their medicinal relevance, suggesting their capability as drug candidates for treating a wide array of diseases (Mir, Dar, & Dar, 2020).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Brinzolamide, is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye .
Biochemical Pathways
The inhibition of CA-II affects the carbonic anhydrase pathway . This pathway is involved in the regulation of pH and fluid balance in various tissues. In the context of the eye, the inhibition of CA-II reduces the formation of bicarbonate ions from carbon dioxide and water. This reduction in bicarbonate ion formation decreases the secretion of aqueous humor, thereby reducing intraocular pressure .
Pharmacokinetics
It is known that brinzolamide was developed as a topical solution to mitigate systemic side effects associated with systemic anti-carbonic anhydrase therapy . Its higher lipophilicity compared to other CA inhibitors facilitates its diffusion across the blood-retinal barrier .
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the production of aqueous humor in the eye, thus reducing the pressure exerted on the optic nerve.
Properties
IUPAC Name |
(4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5,8,13H,2-4,6H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNGDEKOOMHKNT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432957 | |
Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-13-8 | |
Record name | (4S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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